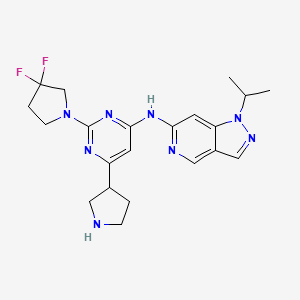

GNE-1858

Descripción

Propiedades

IUPAC Name |

N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F2N8/c1-13(2)31-17-8-18(25-10-15(17)11-26-31)28-19-7-16(14-3-5-24-9-14)27-20(29-19)30-6-4-21(22,23)12-30/h7-8,10-11,13-14,24H,3-6,9,12H2,1-2H3,(H,25,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPAJCPZQIJPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC(=NC=C2C=N1)NC3=NC(=NC(=C3)C4CCNC4)N5CCC(C5)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-1858 mechanism of action in T-cells

An In-depth Technical Guide on the Mechanism of Action of GNE-1858 in T-Cells

Introduction

This compound is a potent, ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells.[1][2] Within the intricate signaling network of T-lymphocytes, HPK1 functions as a crucial negative feedback regulator of T-cell receptor (TCR) signaling.[1][2][4] By dampening T-cell activation, proliferation, and effector functions, HPK1 plays a key role in maintaining immune homeostasis. However, in the context of oncology, this negative regulation can impede anti-tumor immunity. The inhibition of HPK1 by molecules such as this compound is a promising therapeutic strategy to enhance T-cell-mediated immune responses against cancer.[5][6] This document provides a detailed overview of the mechanism of action of this compound in T-cells, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

The primary mechanism of this compound in T-cells is the direct inhibition of HPK1 kinase activity, which in turn prevents the downstream cascade that leads to the suppression of T-cell signaling.

The HPK1 Negative Feedback Loop in TCR Signaling

Upon engagement of the T-cell receptor (TCR) with its cognate antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and becomes activated. The activated HPK1 then phosphorylates key downstream substrates, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[7][8]

This phosphorylation event creates a docking site for the 14-3-3 protein, a negative regulatory chaperone.[7][8] The binding of 14-3-3 to phosphorylated SLP-76 leads to the subsequent ubiquitination and proteasomal degradation of SLP-76.[7][8] Since SLP-76 is a critical scaffold protein that integrates signals for downstream pathways essential for T-cell activation (such as the activation of PLCγ1, calcium flux, and the Ras-MAPK pathway), its degradation effectively terminates the signaling cascade.[4][7][8] This results in dampened T-cell proliferation, reduced cytokine secretion, and diminished effector function.

This compound's Interruption of the Negative Feedback

This compound functions as an ATP-competitive inhibitor, binding to the active site of HPK1 and preventing the phosphorylation of its substrates.[2] By inhibiting HPK1 kinase activity, this compound blocks the phosphorylation of SLP-76. Consequently, 14-3-3 cannot bind, and SLP-76 is shielded from degradation. This preserves the integrity of the TCR signaling complex, leading to sustained downstream signaling. The net effect is an enhancement of T-cell activation, proliferation, and cytokine production, thereby boosting the immune response.[5][7]

Caption: this compound inhibits HPK1, preventing SLP-76 degradation and enhancing T-cell activation.

Data Presentation: Potency and Cellular Activity

Quantitative data from in vitro assays demonstrate the high potency of this compound against its target.

Table 1: In Vitro Inhibitory Potency of this compound against HPK1

| Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| Wild-type HPK1 | 1.9 | SLP76 Phosphorylation Assay | [1][2][3] |

| HPK1-TSEE (Active Mimetic Mutant) | 1.9 | SLP76 Phosphorylation Assay | [1][2][3] |

| HPK1-SA (Residual Kinase Activity) | 4.5 | SLP76 Phosphorylation Assay |[1][2][3] |

Table 2: this compound Concentrations Used in Cellular Assays

| Cell System | Concentration | Observed Effect | Reference |

|---|---|---|---|

| BJAB & WSU-DLCL2 cells co-cultured with PBMCs | 20 nM | Enhanced T-cell cytotoxic effect against lymphoma cells | [9] |

| BJAB & WSU-DLCL2 cells co-cultured with PBMCs | Dose-dependent (starting from 7.815 nM) | Inhibition of lymphoma cell proliferation | [9] |

| BV2 Microglia | Not specified | Inhibition of M1 polarization, promotion of M2 polarization |[10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on T-cell function, based on cited literature.[5][9][10]

T-Cell Mediated Tumor Cell Cytotoxicity Assay (Co-culture)

-

Objective: To determine the ability of this compound to enhance T-cell cytotoxicity against tumor cells.

-

Methodology:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture tumor target cells (e.g., BJAB, WSU-DLCL2) under standard conditions.[5][9]

-

Co-culture Setup: Seed tumor cells in a 96-well plate. Add PBMCs at a desired Effector:Target (E:T) ratio (e.g., 10:1).

-

Treatment: Add this compound at various concentrations (e.g., a dose range from 5 nM to 100 nM) to the co-culture. Include a vehicle control (e.g., 0.1% DMSO). For synergy studies, an anti-PD-1 antibody can be added with or without this compound.[9]

-

Incubation: Incubate the co-culture for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

-

Viability Assessment (CCK-8 Assay): Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader. The reduction in absorbance in treated wells compared to controls indicates decreased tumor cell viability due to T-cell cytotoxicity.[9]

-

Soft Agar Colony Formation Assay

-

Objective: To assess the long-term impact of this compound-enhanced T-cell activity on the clonogenic survival of tumor cells.

-

Methodology:

-

Base Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates to form the bottom layer.

-

Cell Layer: Pre-treat tumor cells (e.g., BJAB) in co-culture with PBMCs and this compound (with or without anti-PD-1) for 72 hours as described above.[5]

-

Plating: Harvest the tumor cells, count them, and resuspend a low number of cells (e.g., 500-1000 cells) in a 0.3% agar solution. Layer this suspension on top of the base layer.

-

Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-3 weeks, or until colonies are visible. Add fresh medium with the respective treatments on top of the agar every 3-4 days.

-

Quantification: Stain the colonies with crystal violet and count them using a microscope or imaging system. A reduction in the number and size of colonies indicates an effective anti-tumor response.

-

Caption: General workflow for testing this compound's effect on T-cell anti-tumor function.

Synergistic Effects with Immune Checkpoint Blockade

A significant finding is that the inhibition of HPK1 by this compound can enhance the efficacy of anti-PD-1 immunotherapy.[5][6][9] PD-1 is an immune checkpoint receptor on T-cells that, when engaged by its ligand PD-L1 on tumor cells, delivers an inhibitory signal. This is a common mechanism of tumor immune evasion.

By enhancing the primary TCR activation signal, this compound makes T-cells more robust and less susceptible to the suppressive signals from the PD-1/PD-L1 axis. In essence, this compound "revs the engine" of the T-cell, while anti-PD-1 therapy "releases the brakes." This dual approach—boosting the "go" signal and blocking the "stop" signal—can lead to a more potent and durable anti-tumor immune response than either agent alone.[6]

Caption: this compound boosts the "Go" signal while anti-PD-1 blocks the "Stop" signal.

Conclusion

This compound is a highly potent inhibitor of HPK1 that acts as a key modulator of T-cell function. Its mechanism of action is centered on preventing the HPK1-mediated degradation of the critical adaptor protein SLP-76. This action preserves the integrity of the T-cell receptor signaling cascade, leading to enhanced T-cell activation, proliferation, and effector function. The ability of this compound to synergize with immune checkpoint inhibitors like anti-PD-1 antibodies highlights its potential as a valuable component of combination immunotherapies for cancer, offering a strategy to overcome tumor-induced immune suppression and improve patient outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. glpbio.com [glpbio.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. Panax notoginseng saponins regulate the polarization of microglia by inhibiting the hematopoietic progenitor kinase 1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial intracellular checkpoint, attenuating signaling pathways downstream of the T cell receptor (TCR), B cell receptor (BCR), and other immune receptors. Its inhibitory functions in various immune cell subsets, including T cells, dendritic cells (DCs), and regulatory T cells (Tregs), have positioned it as a promising therapeutic target for enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the role of HPK1 in immune regulation, detailing its signaling pathways, impact on immune cell function, and methodologies for its investigation.

HPK1 Signaling Pathways: A Negative Feedback Loop on T Cell Activation

HPK1 is a key negative regulator of T cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated.[2] Its primary substrate in T cells is the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4]

Activated HPK1 phosphorylates SLP-76 at Serine 376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex from the membrane and subsequent ubiquitination and proteasomal degradation of SLP-76.[4][5] This action effectively dampens the TCR signal, leading to reduced activation of downstream signaling cascades, including the Ras-MAPK and PLCγ1-Ca2+ pathways, which are critical for T cell activation, proliferation, and cytokine production.[6][7] Consequently, the activity of transcription factors such as AP-1, NFAT, and NF-κB is attenuated.[8]

Caption: HPK1 signaling cascade in T cells.

Role of HPK1 in Immune Cell Subsets

The inhibitory function of HPK1 extends to several key immune cell populations, impacting both innate and adaptive immunity.

T Cells

As detailed above, HPK1 is a potent negative regulator of T cell activation. Genetic ablation or pharmacological inhibition of HPK1 in T cells leads to:

-

Enhanced Proliferation: HPK1-deficient T cells exhibit more robust proliferation in response to TCR stimulation.[9]

-

Increased Cytokine Production: The production of effector cytokines, including IL-2, IFN-γ, and TNF-α, is significantly elevated in the absence of HPK1 function.[4][5][10]

-

Lowered Activation Threshold: T cells lacking functional HPK1 can be activated by lower concentrations of antigen.[11]

-

Resistance to Suppression: HPK1-deficient T cells are resistant to the immunosuppressive effects of molecules found in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine.[4]

Dendritic Cells (DCs)

HPK1 also plays a negative regulatory role in dendritic cells, the most potent antigen-presenting cells.[8][12] HPK1-deficient bone marrow-derived DCs (BMDCs) display:

-

Enhanced Maturation: Increased expression of co-stimulatory molecules such as CD80 and CD86 upon maturation stimuli.[8][12]

-

Augmented Cytokine Secretion: Higher production of pro-inflammatory cytokines like IL-12, IL-1β, TNF-α, and IL-6.[8][12]

-

Superior T Cell Priming: HPK1-/- BMDCs are more effective at stimulating T cell proliferation.[8][12]

-

Improved Anti-Tumor Immunity: Vaccination with HPK1-/- DCs leads to more potent anti-tumor immune responses.[9]

Regulatory T Cells (Tregs)

Interestingly, HPK1 also influences the function of regulatory T cells (Tregs). While the number of Tregs is elevated in HPK1-deficient mice, their suppressive function is impaired.[4][5] HPK1-/- Tregs exhibit an aberrant cytokine profile, including the production of pro-inflammatory cytokines like IFN-γ and IL-2, which is uncharacteristic for this cell type.[5]

Quantitative Effects of HPK1 Modulation

The impact of HPK1 inhibition or deletion on immune cell function has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of HPK1 Modulation on T Cell Cytokine Production

| Immune Cell Type | HPK1 Modulation | Cytokine | Fold Change / Observation | Reference |

| Murine CD4+ & CD8+ T cells | HPK1 Knockout | IL-2 | Increased production | [10] |

| Murine CD4+ & CD8+ T cells | HPK1 Knockout | IFN-γ | Increased production | [10] |

| Human CD4+ T cells | HPK1 Inhibitor (Compound 1) | IFN-γ | Dose-dependent increase | [4] |

| Human CD8+ T cells | HPK1 Inhibitor (Compound 1) | IL-2 | Dose-dependent increase | [4] |

| Human CD8+ T cells | HPK1 Inhibitor | IFN-γ | Increased secretion | [13] |

| Human CD8+ T cells | HPK1 Inhibitor | IL-2 | Increased secretion | [13] |

| HPK1-/- Tregs | HPK1 Knockout | IFN-γ | Significantly higher production vs WT | [5] |

| HPK1-/- Tregs | HPK1 Knockout | IL-2 | Significantly higher production vs WT | [5] |

Table 2: Effect of HPK1 Modulation on T Cell Activation Markers

| Immune Cell Type | HPK1 Modulation | Activation Marker | Observation | Reference |

| Human CD8+ T cells | HPK1 Inhibitor (KHK-6) | CD25 | Significantly enhanced expression | [14] |

| Human CD8+ T cells | HPK1 Inhibitor (KHK-6) | CD69 | Significantly enhanced expression | [14] |

| Human CD4+ T cells | HPK1 Inhibitor (Compound 1) | CD25 | Increased expression | [4] |

| Human CD8+ T cells | HPK1 Inhibitor (Compound 1) | CD69 | Increased expression | [4] |

| Human CD8+ T cells | HPK1 Inhibitor | CD69 | Increased percentage of positive cells | [13] |

Table 3: Effect of HPK1 Modulation on Dendritic Cell Phenotype

| Cell Type | HPK1 Modulation | Surface Marker | Observation | Reference |

| Murine BMDCs | HPK1 Knockout | CD80 | Higher expression levels | [8][12] |

| Murine BMDCs | HPK1 Knockout | CD86 | Higher expression levels | [8][12] |

| Human Monocyte-derived DCs | HPK1 Inhibitor | CD86 | Enhanced expression | [11] |

| Human Monocyte-derived DCs | HPK1 Inhibitor | HLA-DR | Enhanced expression | [11] |

Experimental Protocols

Investigating the role of HPK1 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro HPK1 Kinase Assay

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for measuring the activity of purified HPK1 and the potency of its inhibitors.

Materials:

-

Recombinant active HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO control).

-

Add 2 µl of HPK1 enzyme solution (e.g., 3 ng per reaction).

-

Add 2 µl of a substrate/ATP mix (containing MBP and ATP at desired concentrations, e.g., 10 µM ATP).

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the HPK1 kinase activity.

Analysis of SLP-76 Phosphorylation by Western Blot

This protocol describes the detection of HPK1-mediated phosphorylation of its substrate, SLP-76, in T cells.

Materials:

-

T cell line (e.g., Jurkat) or primary T cells

-

TCR stimulating antibodies (e.g., anti-CD3 and anti-CD28)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Stimulation: Stimulate T cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SLP-76 (Ser376) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total SLP-76 antibody to confirm equal loading.

Flow Cytometry for T Cell Activation Markers

This protocol outlines the procedure for assessing T cell activation by measuring the surface expression of markers like CD25 and CD69.

Materials:

-

Primary T cells or PBMCs

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

T Cell Activation: Culture T cells in the presence of activation stimuli for 24-72 hours.

-

Cell Staining:

-

Harvest the cells and wash them with flow cytometry staining buffer.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69 for 30 minutes on ice in the dark.

-

Wash the cells twice with staining buffer.

-

-

Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the CD4+ and CD8+ T cell populations and quantify the percentage of cells expressing CD25 and CD69, as well as the mean fluorescence intensity (MFI).

Caption: Workflow for investigating HPK1 function.

Conclusion and Future Directions

HPK1 stands out as a pivotal negative regulator of immune cell function, with a well-defined role in attenuating TCR signaling. The wealth of preclinical data demonstrating enhanced anti-tumor immunity upon HPK1 inhibition has solidified its position as a high-value target for immuno-oncology drug development. The ongoing clinical trials of small molecule HPK1 inhibitors will be crucial in validating its therapeutic potential in cancer patients.

Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergistic effects of HPK1 inhibitors with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to overcome resistance and enhance therapeutic efficacy.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to HPK1-targeted therapies.

-

Beyond T Cells: Further elucidating the role of HPK1 in other immune cells and its potential as a therapeutic target in autoimmune diseases and other immune-mediated disorders.

References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]

- 2. medrxiv.org [medrxiv.org]

- 3. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]

- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 7. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPK1 Kinase Enzyme System Application Note [promega.com]

- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. biofeng.com [biofeng.com]

- 13. arcusbio.com [arcusbio.com]

- 14. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

GNE-1858: A Technical Guide to a Potent HPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-1858 is a potent, selective, and ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in the T-cell receptor (TCR) signaling pathway. By inhibiting HPK1, this compound enhances T-cell activation and effector function, presenting a promising strategy for cancer immunotherapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and biochemical characterization of this compound, including detailed experimental protocols and data presented for scientific evaluation.

Introduction: Targeting HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as an intracellular immune checkpoint, dampening T-cell proliferation and effector functions upon TCR activation.[2][3] Mechanistically, activated HPK1 phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating the downstream signaling required for a robust immune response.[3]

The genetic or pharmacological inhibition of HPK1 kinase activity has been shown to enhance anti-tumor immunity, making it a compelling target for cancer immunotherapy, particularly in combination with existing checkpoint inhibitors.[1][5] this compound was developed as a potent and selective inhibitor to probe the therapeutic potential of targeting this pathway.

Discovery and Development

The discovery of potent HPK1 inhibitors by Genentech, including the class to which this compound belongs, originated from a high-throughput screening (HTS) campaign.[2][6] This initial screen identified hit compounds, such as a 7-azaindole scaffold, which demonstrated promising potency for HPK1.[7] Subsequent development employed a structure-based drug design approach to optimize potency and improve selectivity against other kinases, a critical challenge in HPK1 inhibitor design.[2][6] The crystal structure of the HPK1 kinase domain, both alone and in complex with inhibitors like this compound (PDB ID: 6CQF), was instrumental in guiding medicinal chemistry efforts to enhance molecular interactions and achieve desired pharmacological properties.[8]

dot

References

- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wp.ryvu.com [wp.ryvu.com]

- 5. HPK1 inhibitor (Genentech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-6cqf: Crystal structure of HPK1 in complex an inhibitor G1858 - Yorodumi [pdbj.org]

GNE-1858: A Technical Guide to a Potent and Selective Chemical Probe for HPK1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-1858, a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the quantitative biochemical and cellular characterization of this compound, provides detailed experimental protocols for its evaluation, and illustrates the key signaling pathways and developmental logic through diagrams. This guide is intended to serve as a valuable resource for researchers utilizing this compound to investigate the biological roles of HPK1 and for those involved in the development of novel immunotherapies targeting this kinase.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and effector functions. By inhibiting HPK1, it is possible to enhance anti-tumor immunity, making it a promising target for cancer immunotherapy. This compound has emerged as a valuable chemical probe for elucidating the therapeutic potential of HPK1 inhibition.

Data Presentation

Biochemical Potency and Selectivity

This compound demonstrates high potency against wild-type and mutant forms of HPK1. Its selectivity has been characterized against other members of the MAP4K family, highlighting its utility as a specific tool compound.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| HPK1 (wild-type) | 1.9 | SLP76 Phosphorylation Assay | [1][2][3] |

| HPK1-TSEE (active mutant) | 1.9 | SLP76 Phosphorylation Assay | [1][2][3] |

| HPK1-SA | 4.5 | SLP76 Phosphorylation Assay | [1][2][3] |

| MAP4K2 (GCK) | >1000 | Biochemical Assay | [4] |

| MAP4K3 (GLK) | >1000 | Biochemical Assay | [4] |

| MAP4K4 (HGK) | >1000 | Biochemical Assay | [4] |

| MAP4K5 (KHS) | >1000 | Biochemical Assay | [4] |

Table 1: Biochemical potency and selectivity of this compound against HPK1 and other MAP4K family members.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

HPK1 Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during a kinase reaction, which is correlated with kinase activity.

Materials:

-

HPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 2 µL of HPK1 enzyme solution (concentration to be optimized) to each well.

-

Add 2 µL of a substrate/ATP mix (e.g., 0.1 µg/µL MBP and 10 µM ATP) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Record luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

Cellular pSLP-76 Target Engagement Assay in Human PBMCs

This assay measures the phosphorylation of SLP-76 at Serine 376, a direct downstream substrate of HPK1, in primary human T-cells.

Materials:

-

Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3/anti-CD28 antibodies (for T-cell stimulation)

-

This compound or other test compounds

-

Lysis buffer

-

Antibodies for Western Blot: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH)

-

Secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Thaw and culture human PBMCs in RPMI-1640 medium.

-

Pre-incubate the PBMCs with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against pSLP-76.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Strip the membrane and re-probe for total SLP-76 and a loading control to normalize the data.

Cellular IL-2 Production Assay in Jurkat T-cells

This assay quantifies the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for stimulation)

-

This compound or other test compounds

-

Human IL-2 ELISA kit

-

96-well plates

Procedure:

-

Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 or percentage of inhibition/enhancement of IL-2 production.

Mandatory Visualizations

HPK1 Signaling Pathway in T-cells

Caption: HPK1 negatively regulates T-cell signaling by phosphorylating SLP-76.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the biochemical and cellular characterization of this compound.

Logical Relationship of this compound Development

Caption: Hit-to-lead optimization of the spiro-azaindoline series to yield this compound.

Conclusion

This compound is a potent and selective chemical probe for HPK1, making it an invaluable tool for studying the intricate role of this kinase in immune regulation. The data and protocols presented in this guide are intended to facilitate its use in both basic research and drug discovery efforts aimed at harnessing the therapeutic potential of HPK1 inhibition. As research in this area continues, this compound and similar compounds will be instrumental in advancing our understanding of T-cell biology and developing novel cancer immunotherapies.

References

GNE-1858 Target Engagement in Primary T-Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of GNE-1858, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in primary T-cells. This document details the molecular mechanism of action, experimental protocols for assessing target engagement and downstream effects, and quantitative data on the impact of this compound on T-cell function.

Introduction to HPK1 and this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the dissociation of the SLP-76 signaling complex and attenuation of T-cell activation.[1]

This compound is a potent, ATP-competitive small molecule inhibitor of HPK1.[3] By inhibiting the kinase activity of HPK1, this compound is designed to block the negative feedback loop in TCR signaling, thereby enhancing T-cell activation, cytokine production, and anti-tumor immunity.[3]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Biochemical Potency of this compound against HPK1

| Kinase Target | IC50 (nM) | Assay Type |

| Wild-Type HPK1 | 1.9 | TR-FRET Kinase Assay |

| HPK1-TSEE (Active Mimetic) | 1.9 | TR-FRET Kinase Assay |

| HPK1-SA (Active Mimetic) | 4.5 | TR-FRET Kinase Assay |

Table 2: Cellular Activity of this compound in Primary Human T-Cells

| Assay | Readout | This compound EC50 (nM) |

| pSLP-76 (Ser376) Inhibition | Western Blot | ~50 |

| IL-2 Production | ELISA | ~100 |

| IFN-γ Production | ELISA | ~120 |

| CD25 Expression | Flow Cytometry | ~150 |

| CD69 Expression | Flow Cytometry | ~130 |

Note: The EC50 values in Table 2 are representative values based on the known mechanism of action of HPK1 inhibitors and may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how this compound intervenes in this pathway.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow: Analysis of T-Cell Activation

The following workflow outlines the steps to measure the downstream consequences of HPK1 inhibition by this compound on T-cell activation.

Detailed Experimental Protocols

HPK1 Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from commercially available HPK1 kinase assay kits.

-

Reagent Preparation :

-

Prepare a 1x kinase assay buffer.

-

Dilute recombinant human HPK1 enzyme and the substrate (e.g., ULight™-SLP-76 peptide) in the kinase assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.

-

Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for HPK1.

-

Prepare the detection reagent (e.g., Europium-labeled anti-phospho-SLP-76 antibody) in the detection buffer.

-

-

Assay Procedure :

-

Add 5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the HPK1 enzyme solution to each well.

-

Add 5 µL of the ULight™-SLP-76 substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the detection reagent.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis :

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA) in Primary T-Cells

This protocol is a general guide and may require optimization.

-

Cell Preparation and Treatment :

-

Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Resuspend the T-cells in complete RPMI medium at a concentration of 10 x 106 cells/mL.

-

Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

-

Heat Treatment :

-

Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

-

Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

-

Lysis and Protein Quantification :

-

Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

-

Western Blot Analysis :

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against HPK1.

-

Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

-

Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis :

-

Quantify the band intensities and plot the relative amount of soluble HPK1 as a function of temperature for both this compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Phospho-SLP-76 (Ser376) Western Blot in Primary T-Cells

-

Cell Culture and Stimulation :

-

Isolate and culture primary human T-cells as described for the CETSA protocol.

-

Pre-incubate the cells with a dose range of this compound or vehicle for 1 hour at 37°C.

-

Stimulate the T-cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes at 37°C.

-

-

Cell Lysis and Protein Analysis :

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

-

Probe the membrane with a primary antibody specific for phospho-SLP-76 (Ser376).

-

Strip the membrane and re-probe with an antibody for total SLP-76 to assess equal loading.

-

-

Data Analysis :

-

Quantify the band intensities for both phospho-SLP-76 and total SLP-76.

-

Calculate the ratio of phospho-SLP-76 to total SLP-76 for each condition.

-

Plot the inhibition of SLP-76 phosphorylation as a function of this compound concentration to determine the EC50.

-

T-Cell Activation Marker and Cytokine Analysis

-

Cell Culture and Stimulation :

-

Isolate and culture primary human T-cells.

-

Pre-incubate the cells with a dose range of this compound or vehicle for 1 hour.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 24-72 hours.

-

-

Cytokine Analysis (ELISA) :

-

After the incubation period, centrifuge the plates and collect the supernatants.

-

Measure the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Activation Marker Analysis (Flow Cytometry) :

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorescently conjugated antibodies against CD4, CD8, CD25, and CD69 for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

-

Data Analysis :

-

For ELISA data, plot the cytokine concentration against the this compound concentration and determine the EC50 for cytokine production.

-

For flow cytometry data, gate on the CD4+ and CD8+ T-cell populations and analyze the percentage of cells expressing CD25 and CD69, as well as the mean fluorescence intensity (MFI) of these markers. Plot the increase in marker expression against the this compound concentration.

-

Conclusion

This compound effectively engages its target, HPK1, in primary T-cells, leading to the inhibition of downstream signaling events such as SLP-76 phosphorylation. This target engagement translates into enhanced T-cell activation, as evidenced by increased production of key cytokines like IL-2 and IFN-γ, and upregulation of activation markers such as CD25 and CD69. The methodologies and data presented in this guide provide a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other HPK1 inhibitors in the context of immuno-oncology and other immune-mediated diseases.

References

- 1. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

GNE-1858: A Technical Guide to its Impact on T-Cell Exhaustion

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity. A key regulator of T-cell activation and exhaustion is the Hematopoietic Progenitor Kinase 1 (HPK1), a negative feedback regulator of T-cell receptor (TCR) signaling. GNE-1858 is a potent and ATP-competitive inhibitor of HPK1, positioning it as a promising agent to counteract T-cell exhaustion and enhance anti-tumor immunity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on T-cell exhaustion, compiling available data and experimental methodologies.

This compound: Core Properties

This compound is a small molecule inhibitor targeting the kinase activity of HPK1. By binding to the ATP-binding site of HPK1, this compound prevents the phosphorylation of its downstream targets, thereby disrupting the negative feedback loop on TCR signaling.

| Property | Value | Reference |

| Target | Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) | [1] |

| Mechanism of Action | ATP-competitive inhibitor | [1] |

| IC50 (Wild-Type HPK1) | 1.9 nM | [1] |

| IC50 (HPK1-TSEE mutant) | 1.9 nM | [1] |

| IC50 (HPK1-SA mutant) | 4.5 nM | [1] |

The HPK1 Signaling Pathway and T-Cell Exhaustion

HPK1 plays a critical role in negatively regulating T-cell activation. Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76/GADS complex from the transmembrane adaptor LAT, ultimately dampening the TCR signal. By inhibiting HPK1, this compound prevents this phosphorylation event, leading to sustained TCR signaling, enhanced T-cell activation, and potentially reversing T-cell exhaustion.

Impact of this compound on T-Cell Function

Inhibition of HPK1 by this compound is expected to enhance various aspects of T-cell function that are compromised during exhaustion.

T-Cell Cytotoxicity

Studies have shown that HPK1 inhibition can enhance T-cell-mediated cytotoxicity against cancer cells. One study demonstrated that this compound dose-dependently inhibited the proliferation of non-Hodgkin's lymphoma cell lines when co-cultured with peripheral blood mononuclear cells (PBMCs)[2][3].

| Cell Line | This compound Concentration | Proliferation Inhibition (%) |

| BJAB | 7.815 nM | ~20% |

| 15.625 nM | ~35% | |

| 31.25 nM | ~50% | |

| 62.5 nM | ~65% | |

| 125 nM | ~75% | |

| 250 nM | ~80% | |

| 500 nM | ~85% | |

| 1000 nM | ~90% | |

| WSU-DLCL2 | 7.815 nM | ~15% |

| 15.625 nM | ~30% | |

| 31.25 nM | ~45% | |

| 62.5 nM | ~60% | |

| 125 nM | ~70% | |

| 250 nM | ~75% | |

| 500 nM | ~80% | |

| 1000 nM | ~85% |

Note: Proliferation inhibition percentages are estimated from graphical data presented in the cited literature and may not be exact values.

Cytokine Production

HPK1 negatively regulates the production of key effector cytokines. Inhibition of HPK1 is therefore expected to increase the secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α by T-cells. While specific quantitative data for this compound is limited in the public domain, studies with other potent HPK1 inhibitors have demonstrated a significant increase in cytokine production.

| Cytokine | HPK1 Inhibitor Treatment | Fold Increase (vs. Control) |

| IFN-γ | Compound K (another HPK1 inhibitor) | ~2-4 fold |

| IL-2 | Compound K (another HPK1 inhibitor) | ~3-5 fold |

Reversal of Exhaustion Markers

T-cell exhaustion is characterized by the upregulation of inhibitory receptors such as PD-1, TIM-3, and LAG-3. Inhibition of HPK1 has been suggested to reduce the expression of these markers, thereby "reinvigorating" exhausted T-cells. Quantitative data on the direct effect of this compound on the expression of these markers is not yet widely available.

Experimental Protocols

SLP-76 Phosphorylation Assay (Western Blot)

This assay is crucial for confirming the direct inhibitory effect of this compound on HPK1's kinase activity in a cellular context.

Objective: To measure the level of phosphorylated SLP-76 (at Ser376) in T-cells following TCR stimulation in the presence or absence of this compound.

Materials:

-

Jurkat T-cells

-

Anti-CD3 antibody (e.g., OKT3)

-

This compound

-

Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Mouse anti-total SLP-76, Rabbit anti-HPK1, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

SDS-PAGE gels and Western blot apparatus

-

ECL substrate

Protocol:

-

Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.

-

Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

-

Stimulate the T-cells with anti-CD3 antibody (e.g., 1-5 µg/mL) for 10-30 minutes at 37°C.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatants using a BCA or Bradford assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total SLP-76, HPK1, and β-actin as loading controls.

References

The Role of GNE-1858 in Dendritic Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are pivotal antigen-presenting cells that orchestrate the adaptive immune response. Their maturation and activation state are critical determinants of T cell-mediated immunity. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase expressed in hematopoietic cells, has emerged as a key negative regulator of immune cell activation, including that of dendritic cells. Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by augmenting the function of immune cells.

GNE-1858 is a potent and ATP-competitive inhibitor of HPK1. While direct quantitative data for this compound on dendritic cell function is not extensively available in public literature, the well-documented role of HPK1 as a negative regulator allows for a strong inference of its effects. This guide synthesizes the known functions of HPK1 in dendritic cells and presents illustrative data from studies on other selective HPK1 inhibitors to project the expected impact of this compound. It is anticipated that this compound, by inhibiting HPK1, will enhance dendritic cell maturation, cytokine production, and antigen presentation capabilities.

HPK1 Signaling in Dendritic Cells

HPK1 acts as a crucial intracellular checkpoint, dampening the signaling cascades that lead to dendritic cell activation. Upon recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), a signaling cascade is initiated that leads to DC maturation. HPK1 negatively regulates this process. The inhibition of HPK1 by this compound is expected to remove this brake, leading to a more robust activation of dendritic cells.

Data Presentation: Expected Effects of this compound on Dendritic Cell Function

The following tables summarize quantitative data from studies using selective HPK1 inhibitors. These results are presented as a proxy for the anticipated effects of this compound on human monocyte-derived dendritic cells (mo-DCs).

Table 1: Effect of HPK1 Inhibition on Dendritic Cell Maturation Markers

| Marker | Treatment | % Positive Cells (Mean ± SD) | Fold Change vs. Control |

| CD80 | Control (LPS) | 65 ± 5 | 1.0 |

| HPK1 Inhibitor (LPS) | 85 ± 7 | 1.3 | |

| CD86 | Control (LPS) | 70 ± 6 | 1.0 |

| HPK1 Inhibitor (LPS) | 90 ± 8 | 1.3 | |

| HLA-DR | Control (LPS) | 80 ± 5 | 1.0 |

| HPK1 Inhibitor (LPS) | 95 ± 4 | 1.2 |

Data are illustrative and compiled from representative studies on pharmacological HPK1 inhibition.

Table 2: Effect of HPK1 Inhibition on Pro-inflammatory Cytokine Production by Dendritic Cells

| Cytokine | Treatment | Concentration (pg/mL, Mean ± SD) | Fold Change vs. Control |

| IL-12p70 | Control (LPS) | 150 ± 25 | 1.0 |

| HPK1 Inhibitor (LPS) | 350 ± 40 | 2.3 | |

| TNF-α | Control (LPS) | 800 ± 100 | 1.0 |

| HPK1 Inhibitor (LPS) | 1500 ± 150 | 1.9 | |

| IL-6 | Control (LPS) | 1200 ± 200 | 1.0 |

| HPK1 Inhibitor (LPS) | 2500 ± 300 | 2.1 | |

| IL-1β | Control (LPS) | 50 ± 10 | 1.0 |

| HPK1 Inhibitor (LPS) | 120 ± 20 | 2.4 |

Data are illustrative and compiled from representative studies on pharmacological HPK1 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in dendritic cell function.

Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Objective: To differentiate human peripheral blood monocytes into immature dendritic cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human GM-CSF

-

Recombinant Human IL-4

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

-

Culture purified monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL rhGM-CSF, and 20 ng/mL rhIL-4.

-

Incubate cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh medium containing rhGM-CSF and rhIL-4.

-

On day 5 or 7, immature mo-DCs are ready for use in subsequent experiments.

Dendritic Cell Maturation Assay

Objective: To assess the effect of this compound on the maturation of mo-DCs.

Materials:

-

Immature mo-DCs

-

This compound (various concentrations)

-

Lipopolysaccharide (LPS)

-

Fluorescently-conjugated antibodies against CD80, CD86, and HLA-DR

-

Flow cytometer

Protocol:

-

Seed immature mo-DCs at 1 x 10^6 cells/mL in a 24-well plate.

-

Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Stimulate the mo-DCs with 100 ng/mL LPS for 24 hours to induce maturation. Include an unstimulated control.

-

Harvest the cells and stain with fluorescently-conjugated antibodies against CD80, CD86, and HLA-DR.

-

Analyze the expression of maturation markers by flow cytometry.

Cytokine Secretion Assay

Objective: To quantify the production of pro-inflammatory cytokines by mo-DCs treated with this compound.

Materials:

-

Immature mo-DCs

-

This compound (various concentrations)

-

Lipopolysaccharide (LPS)

-

ELISA kits for IL-12p70, TNF-α, IL-6, and IL-1β

Protocol:

-

Seed immature mo-DCs at 1 x 10^6 cells/mL in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Stimulate the mo-DCs with 100 ng/mL LPS for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentrations of IL-12p70, TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Conclusion

This compound, as a potent inhibitor of HPK1, is poised to be a significant modulator of dendritic cell function. By alleviating the negative regulatory effects of HPK1, this compound is expected to promote a pro-inflammatory phenotype in dendritic cells, characterized by enhanced maturation and increased secretion of key cytokines necessary for robust T cell activation. The experimental protocols and illustrative data provided in this guide offer a framework for the investigation and validation of this compound as an immunomodulatory agent targeting dendritic cells. Further studies are warranted to elucidate the precise dose-response relationships and the full spectrum of effects of this compound on dendritic cell biology, which will be crucial for its potential application in immunotherapy.

The Impact of GNE-1858 on Cytokine Production in Immune Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-1858 is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound has the potential to enhance T-cell activation, proliferation, and effector functions, including the production of key immunomodulatory cytokines. This document provides a comprehensive technical guide on the effects of this compound on cytokine production in immune cells. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction to this compound and HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as an intracellular checkpoint, dampening the signaling cascade downstream of the T-cell receptor (TCR).[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the attenuation of T-cell activation.[3][4]

This compound is a small molecule inhibitor that potently and competitively inhibits the kinase activity of HPK1.[1] This inhibition is intended to reverse the negative regulatory effects of HPK1, thereby augmenting T-cell responses. Enhanced T-cell activity is a cornerstone of effective anti-tumor immunity, making HPK1 inhibitors like this compound promising candidates for cancer immunotherapy.[5][6] A primary mechanism by which enhanced T-cell activation manifests is through the increased production and secretion of cytokines, which orchestrate the broader immune response.

Quantitative Data on Cytokine Production

While specific quantitative data for this compound's effect on a wide range of cytokines is limited in publicly available literature, studies on other potent HPK1 inhibitors provide a strong indication of its expected impact. The general consensus is that HPK1 inhibition leads to a significant increase in the production of Th1-polarizing cytokines, which are crucial for cell-mediated immunity.

Table 1: Effect of HPK1 Inhibition on Cytokine Production in T Cells and PBMCs

| Cytokine | Immune Cell Type | Effect of HPK1 Inhibition | Fold Change/Quantitative Data (where available) | Reference |

| IFN-γ | Human CD8+ T Cells | Increased Secretion | Not specified | [7] |

| Human PBMCs | Increased Secretion | Not specified | [7] | |

| Murine CD4+ and CD8+ T cells | Significantly Enhanced Secretion | Not specified | [8] | |

| IL-2 | Human CD8+ T Cells | Increased Secretion | Correlates with pSLP-76 inhibition | [7] |

| Jurkat T Cells (MAP4K1 KO) | Increased Secretion | Not specified | [7] | |

| Murine CD4+ and CD8+ T cells | Significantly Enhanced Secretion | Not specified | [8] | |

| TNF-α | Murine Dendritic Cells (HPK1 -/-) | Increased Production | Not specified | [9] |

| IL-6 | Murine Dendritic Cells (HPK1 -/-) | Increased Production | Not specified | [9] |

| IL-12 | Murine Dendritic Cells (HPK1 -/-) | Increased Production | Not specified | [9] |

| IL-10 | Not Reported | - | - | - |

Note: The data presented is largely based on studies of HPK1 knockout/kinase-dead models or other small molecule inhibitors of HPK1, as specific quantitative data for this compound is not widely published. The effects are expected to be similar for this compound due to its potent inhibition of HPK1.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The signaling cascade initiated by TCR engagement is modulated by HPK1. This compound intervenes at the level of HPK1, preventing the downstream negative regulation.

Experimental Workflow for Cytokine Production Analysis

A typical workflow to assess the impact of this compound on cytokine production involves isolating immune cells, stimulating them in the presence of the inhibitor, and measuring the resulting cytokine levels.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

T-Cell Stimulation and this compound Treatment

-

Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., OKT3, 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with sterile PBS to remove unbound antibody.

-

Seed PBMCs or purified T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Add soluble anti-human CD28 antibody (1-2 µg/mL).

-

Add this compound at a range of desired concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

Cytokine Measurement by ELISA

-

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IFN-γ, IL-2, TNF-α) according to the manufacturer's protocol.

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

-

During the last 4-6 hours of cell culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells.

-

After incubation, harvest the cells and wash with PBS.

-

Stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) with fluorescently labeled antibodies in the permeabilization buffer.

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the defined T-cell subsets.

Relationship with G-quadruplexes and the STING Pathway

Currently, there is no direct evidence in the scientific literature to suggest an interaction between this compound or HPK1 and G-quadruplex structures. Similarly, no direct link has been established between the HPK1 signaling pathway and the STING (Stimulator of Interferon Genes) pathway, which is a key sensor of cytosolic DNA that leads to the production of type I interferons. The primary mechanism of action of this compound is confined to the inhibition of HPK1 within the TCR signaling cascade.

Conclusion

This compound, as a potent HPK1 inhibitor, is poised to enhance anti-tumor immunity by augmenting T-cell function. A key aspect of this enhancement is the increased production of pro-inflammatory cytokines, particularly IFN-γ and IL-2, which are critical for an effective cell-mediated immune response. While direct quantitative data for this compound across a broad spectrum of cytokines and immune cell types remains to be fully elucidated in public-domain research, the well-established role of HPK1 as a negative regulator of T-cell activation provides a strong rationale for its cytokine-enhancing effects. The experimental protocols outlined in this document provide a framework for researchers to further investigate and quantify the immunomodulatory properties of this compound. Future studies will be crucial to fully characterize its cytokine profile and to explore its potential in combination with other immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arcusbio.com [arcusbio.com]

- 8. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

GNE-1858: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-inflammatory properties of GNE-1858, a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1). This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways associated with this compound's immunomodulatory effects.

Core Mechanism of Action

This compound exerts its anti-inflammatory and immunomodulatory effects by targeting HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 acts as a negative feedback regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76, leading to a dampening of T-cell activation and proliferation.[1][2] this compound competitively binds to the ATP-binding site of HPK1, inhibiting its kinase activity and thereby preventing the phosphorylation of its substrates.[4] This inhibition of HPK1 removes the negative feedback on TCR signaling, resulting in enhanced T-cell activation, proliferation, and cytokine production.[2][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and other HPK1 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Target | Assay | IC50 (nM) | Reference |

| Wild-Type HPK1 | SLP76 Phosphorylation Assay | 1.9 | [6] |

| HPK1-TSEE (Active Mimetic Mutant) | SLP76 Phosphorylation Assay | 1.9 | [6] |

| HPK1-SA (Residual Kinase Activity) | SLP76 Phosphorylation Assay | 4.5 | [6] |

Table 2: Cellular Activity of a Representative HPK1 Inhibitor (Compound B)

| Cell Line | Assay | Effect | Reference |

| Wild-Type Jurkat Cells | IL-2 Production | Increased IL-2 production | [1] |

| HPK1 Knockout Jurkat Cells | IL-2 Production | No effect on IL-2 production | [1] |

Table 3: Effect of a Representative HPK1 Inhibitor (CompK) on Cytokine Production in Human T-Cells

| Cytokine | Treatment | Effect | Reference |

| IL-2 | CompK | Increased production | [1] |

| IFN-γ | CompK | Increased production | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Human T-Cell Activation Assay

This protocol describes the in vitro activation of human T-cells using anti-CD3 and anti-CD28 antibodies.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin

-

Anti-human CD3 antibody (clone UCHT1 or HIT3a)

-

Anti-human CD28 antibody

-

96-well flat-bottom tissue culture plates

-

Sterile PBS

Procedure:

-

Plate Coating (for immobilized anti-CD3):

-

Prepare a 10 µg/ml solution of anti-CD3 antibody (clone UCHT1) in sterile PBS.[7]

-

Add 50 µl of the antibody solution to each well of a 96-well plate. For unstimulated control wells, add 50 µl of sterile PBS.[7]

-

Seal the plate and incubate at 37°C for 2 hours or at 4°C overnight.[7]

-

Aseptically decant the antibody solution and wash the wells three times with sterile PBS.[7]

-

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/ml.[8]

-

-

T-Cell Stimulation:

-

Add 100 µl of the cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.

-

For co-stimulation, add soluble anti-CD28 antibody to a final concentration of 1-5 µg/ml.[9]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Assessment of Activation:

-

Cell activation can be assessed by measuring cytokine production in the supernatant (see Protocol 2) or by analyzing the expression of activation markers (e.g., CD25, CD69) using flow cytometry.

-

Intracellular Cytokine Staining and Flow Cytometry

This protocol details the detection of intracellular cytokines in activated T-cells.

Materials:

-

Activated T-cells (from Protocol 1)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm kit)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Flow cytometer

Procedure:

-

Protein Transport Inhibition:

-

Approximately 4-6 hours before the end of the cell stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/ml) to the cell culture.[10] This allows for the accumulation of cytokines within the cells.

-

-

Surface Staining:

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against cell surface markers.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated anti-cytokine antibodies.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometric Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data to quantify the percentage of cytokine-producing cells within specific T-cell populations.

-

SLP76 Phosphorylation Assay (AlphaLISA)

This protocol outlines the principle of a no-wash immunoassay to quantify the phosphorylation of SLP76 at Ser376.

Principle:

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the phosphorylation of SLP76. The assay employs two types of beads: Donor beads and Acceptor beads. One antibody specific for phosphorylated SLP76 (Ser376) is conjugated to the Acceptor beads, while a second antibody recognizing a different epitope on SLP76 is biotinylated and captured by streptavidin-coated Donor beads. When both antibodies bind to the same phosphorylated SLP76 molecule, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is proportional to the amount of phosphorylated SLP76.

General Procedure:

-

Cell Lysis: Treat cells with this compound at various concentrations, followed by stimulation to induce SLP76 phosphorylation. Lyse the cells to release the intracellular proteins.

-

Assay Reaction: In a microplate, combine the cell lysate with the Acceptor beads conjugated to the anti-phospho-SLP76 antibody and the biotinylated anti-SLP76 antibody.

-

Addition of Donor Beads: Add the streptavidin-coated Donor beads to the mixture.

-

Incubation: Incubate the plate in the dark to allow for the formation of the immunocomplex.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.